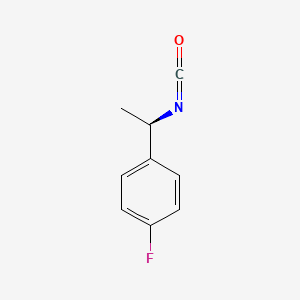
2,6,8-Trimethylquinoline-4-carboxylic acid
説明
2,6,8-Trimethylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2,6,8-trimethyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2,6,8-Trimethylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,6,8-Trimethylquinoline-4-carboxylic acid has a molecular weight of 215.25 . The compound should be stored at a temperature between 28 C .科学的研究の応用
Photolabile Protecting Groups
One intriguing application involves the synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), which exhibits greater single photon quantum efficiency and sufficient sensitivity to multiphoton-induced photolysis for in vivo use. These characteristics make BHQ and similar compounds valuable for caging biological messengers, indicating potential areas of application for related trimethylquinoline derivatives in biochemical and medical research (Fedoryak & Dore, 2002).
Antibacterial Activity
Research on quinoline carboxylic acids, such as the study on antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlights their significant activities against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of trimethylquinoline could serve as a basis for developing new antibacterial agents, underscoring the relevance of such compounds in pharmaceutical sciences (Koga et al., 1980).
NMDA Receptor Antagonism
The exploration of 2-carboxytetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor provides a foundation for the neuropharmacological applications of quinoline derivatives. This research avenue is crucial for developing therapeutic agents aimed at modulating neurotransmission and treating neurological disorders (Carling et al., 1992).
Synthetic Studies on Marine Drugs
The synthesis of chromene carboxylic acid derivatives, like the study on 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, demonstrates the potential of quinoline derivatives in contributing to structural-activity relationship studies of antitumor antibiotics and other natural products. This application is pertinent to medicinal chemistry and drug design, where the structural diversity of quinoline derivatives can lead to novel therapeutic agents (Li et al., 2013).
PARP-1 Inhibition
Quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design due to its involvement in DNA repair processes. The synthesis of 3-substituted quinoline-8-carboxamides showcases the therapeutic potential of quinoline derivatives in cancer treatment and possibly other diseases related to DNA damage response mechanisms (Lord et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2,6,8-trimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODVVXXIFHFAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



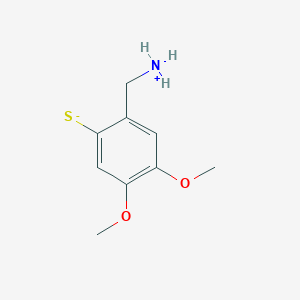
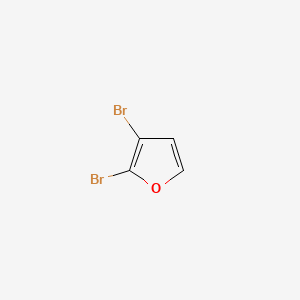
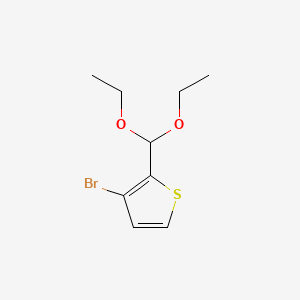
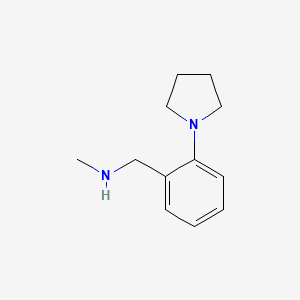
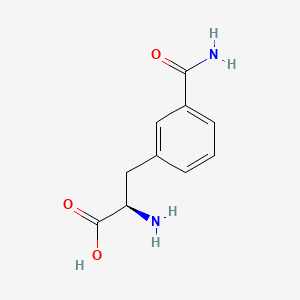
![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)
![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)
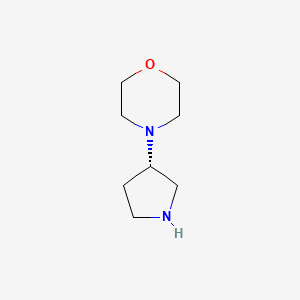
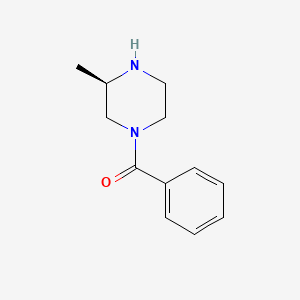
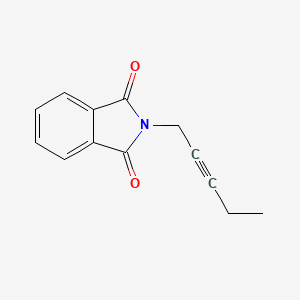
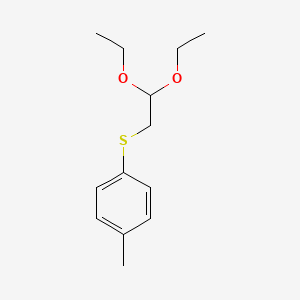
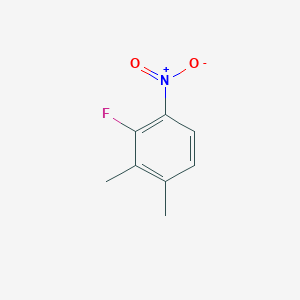
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
